

A Technical Guide to the Molecular Structure and Application of Adenine-¹³C₅, ¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Adenine-13C5,15N5	
Cat. No.:	B12363940	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Adenine-¹³C₅, ¹⁵N₅, a stable isotope-labeled (SIL) version of the purine nucleobase, adenine. It details the molecular structure, physicochemical properties, and common applications, with a focus on its utility in advanced research methodologies.

Introduction to Adenine and Stable Isotope Labeling

Adenine is a fundamental component of nucleic acids (DNA and RNA) and the energy-carrying molecule adenosine triphosphate (ATP).[1][2] Its purine structure, consisting of two fused rings, is central to its role in genetic information storage and cellular metabolism.[2]

Stable isotope labeling is a powerful technique that replaces atoms in a molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).[³] This substitution creates a molecule that is chemically identical to its natural counterpart but has a greater mass.[4] This mass difference allows researchers to trace the path of the labeled molecule through complex biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Adenine-¹³C₅,¹⁵N₅ is a fully labeled isotopologue where all carbon and nitrogen atoms have been replaced with their heavy stable isotopes.

Molecular Structure of Adenine-13C5,15N5

The core molecular structure of Adenine-¹³C₅,¹⁵N₅ is identical to that of naturally occurring adenine (also known as the M+0 isotopologue). It consists of a purine skeleton, which is a heterocyclic aromatic compound composed of a pyrimidine ring fused to an imidazole ring. An amine group is attached to the C-6 position of the purine ring.

The key distinction lies in its isotopic composition:

- Five Carbon-13 (¹³C) Atoms: Every carbon atom in the purine ring system is a ¹³C isotope instead of the more common ¹²C.
- Five Nitrogen-15 (¹⁵N) Atoms: Every nitrogen atom, both within the rings and in the exocyclic amine group, is a ¹⁵N isotope instead of the more abundant ¹⁴N.

This complete labeling results in a significant and easily detectable mass shift compared to the unlabeled compound, making it an excellent tracer for metabolic flux analysis and a standard for quantitative proteomics and metabolomics.

Physicochemical Properties

The primary physical difference imparted by isotopic labeling is an increase in molecular weight. While properties like solubility, melting point, and chemical reactivity are nearly identical to the unlabeled form, the mass is distinct. This allows for clear differentiation in analytical instruments.

Table 1: Comparison of Physicochemical Properties

Property	Natural Adenine	Adenine- ¹³ C ₅ , ¹⁵ N ₅
Molecular Formula	C5H5N5	[¹³ C] ₅ H ₅ [¹⁵ N] ₅
Average Molecular Weight (g/mol)	135.13	approx. 145.07
Monoisotopic Mass (Da)	135.054	approx. 145.038

Note: The molecular weight of the labeled compound is calculated based on the atomic masses of the ¹³C and ¹⁵N isotopes.

Applications in Research

Adenine-¹³C₅,¹⁵N₅ is a critical tool for elucidating complex biological processes.

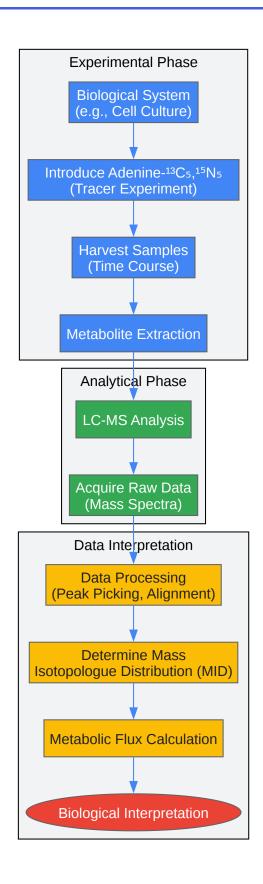
- Metabolomics and Metabolic Flux Analysis (MFA): By introducing the labeled adenine into a
 biological system (e.g., cell culture), researchers can track its incorporation into downstream
 metabolites like ATP, ADP, and nucleic acids. Mass spectrometry analysis reveals the rate of
 synthesis and turnover of these crucial molecules, providing a dynamic view of cellular
 metabolism.
- Nucleic Acid Structural Studies: In NMR spectroscopy, the ¹³C and ¹⁵N labels provide
 additional nuclear spin information. Site-specific incorporation of labeled adenine can help
 resolve complex RNA or DNA structures and study their dynamics, which is often challenging
 with uniformly labeled molecules due to signal overlap.
- Quantitative Analysis: Adenine-¹³C₅,¹⁵N₅ can be used as an internal standard in quantitative mass spectrometry assays. Because it co-elutes with natural adenine during chromatography but is separated by mass, it allows for highly accurate and precise quantification of adenine levels in biological samples.

Generalized Experimental Protocol: Stable Isotope Labeling in Cell Culture

This protocol outlines a typical workflow for using Adenine- 13 C₅, 15 N₅ to trace nucleotide metabolism in cultured mammalian cells via Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Cell Culture and Labeling: a. Culture cells to a desired confluency (typically 70-80%) in standard growth medium. b. Prepare the labeling medium by supplementing base medium (lacking natural adenine/adenosine) with Adenine- 13 C₅, 15 N₅ to a final concentration of 10-100 μ M. c. Remove the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the prepared labeling medium. d. Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and incorporation of the labeled adenine into cellular metabolites.

Foundational & Exploratory



- 2. Metabolite Extraction: a. At each time point, rapidly aspirate the labeling medium. b. Immediately wash the cell monolayer with ice-cold 0.9% NaCl solution to remove extracellular metabolites. c. Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol / 20% water) to the plate and scrape the cells. d. Transfer the cell lysate to a microcentrifuge tube. e. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins. f. Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C. g. Transfer the supernatant, which contains the polar metabolites, to a new tube.
- 3. Sample Preparation for LC-MS Analysis: a. Dry the metabolite extract using a vacuum concentrator. b. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile / 50% water) just prior to injection. c. Centrifuge the reconstituted sample to pellet any insoluble debris. d. Transfer the clear supernatant to an autosampler vial for analysis.
- 4. LC-MS Data Acquisition: a. Employ a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a liquid chromatography system. b. Separate metabolites using an appropriate LC column (e.g., HILIC for polar metabolites). c. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the ions. d. Analyze the data to identify and quantify the different isotopologues (e.g., M+0 for unlabeled ATP, M+10 for fully labeled ATP from Adenine- $^{13}C_5,^{15}N_5$) over the time course.

Visualization of Experimental and Data Workflow

The following diagram illustrates the logical flow of a stable isotope labeling experiment, from the introduction of the tracer to the final data interpretation.

Click to download full resolution via product page

Caption: Logical workflow for a stable isotope labeling experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. natuprod.bocsci.com [natuprod.bocsci.com]
- 2. Adenine | 73-24-5 [chemicalbook.com]
- 3. Stable Isotope Labeling in Omics Research: Techniques and Applications Creative Proteomics [creative-proteomics.com]
- 4. UWPR [proteomicsresource.washington.edu]
- To cite this document: BenchChem. [A Technical Guide to the Molecular Structure and Application of Adenine-¹³C₅,¹⁵N₅]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363940#what-is-the-molecular-structure-of-adenine-13c5-15n5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com